molecular formula C10H7ClN2O2 B13916126 3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde

3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde

Cat. No.: B13916126
M. Wt: 222.63 g/mol
InChI Key: JNOYZIRPJKXNQT-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methoxy groups on the quinoxaline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination and methoxylation. One common method involves the reaction of 2-chloro-3-formylquinoxaline with methanol in the presence of a base to introduce the methoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 2-chloroquinoxaline, followed by formylation and methoxylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is unique due to the presence of both chlorine and methoxy groups on the quinoxaline ring, which enhances its chemical reactivity and potential for diverse applications. Its aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-chloro-7-methoxyquinoxaline-2-carbaldehyde

InChI

InChI=1S/C10H7ClN2O2/c1-15-6-2-3-7-8(4-6)12-9(5-14)10(11)13-7/h2-5H,1H3

InChI Key

JNOYZIRPJKXNQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)C=O)Cl

Origin of Product

United States

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